![molecular formula C21H17FN4O4S B2947229 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021090-51-6](/img/structure/B2947229.png)

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

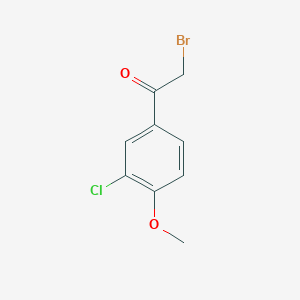

The compound “N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety can be achieved through several methods. One such method involves the use of 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Researchers have explored the synthesis of novel compounds with potential anticancer activity. For instance, the synthesis of fluoro-substituted benzo[b]pyran derivatives has shown promise in anti-lung cancer activity. These compounds, upon various synthetic modifications, have been tested against human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Applications

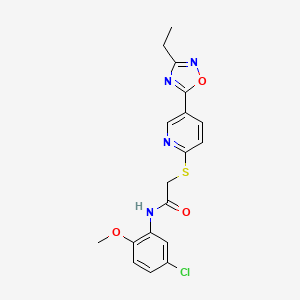

Compounds with fluorobenzamide structures have been synthesized and evaluated for their antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks has yielded compounds with promising antimicrobial analogs. These synthesized compounds were tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant antimicrobial activity, which was enhanced by the presence of a fluorine atom in the benzoyl group (Desai, Rajpara, & Joshi, 2013).

Novel Synthetic Pathways

Research into novel synthetic pathways for creating diverse heterocyclic compounds is ongoing. The development of new synthetic methods allows for the creation of compounds with potential applications in drug development and materials science. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored, leading to compounds with antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These targets play crucial roles in various biological processes, including inflammation, apoptosis, and cellular homeostasis .

Mode of Action

Based on its structural similarity to other sulfonamides, it can be hypothesized that it may act by inhibiting key enzymes in the target organisms . For instance, sulfonamides are known to block the folate synthetase enzyme in bacteria, impeding folic acid synthesis and inhibiting bacterial growth and multiplication .

Biochemical Pathways

For example, some sulfonamides have been found to inhibit the carbonic anhydrase enzyme, which plays a role in many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

It is known that peroral sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces .

Result of Action

Based on its structural similarity to other sulfonamides, it can be hypothesized that it may inhibit bacterial growth and multiplication by blocking the folate synthetase enzyme .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O4S/c22-14-3-1-2-13(10-14)21(28)24-18-6-7-20(26-25-18)31-12-19(27)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFKTIINSCYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)

![3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2947160.png)

![2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2947161.png)

![propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B2947163.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)